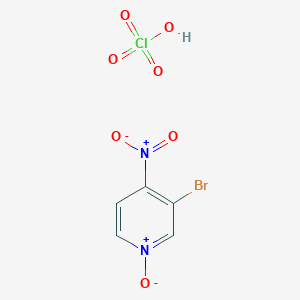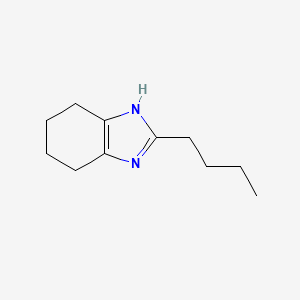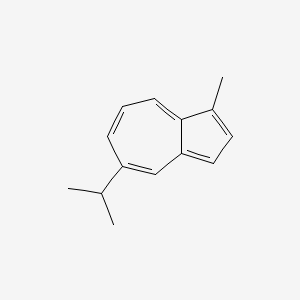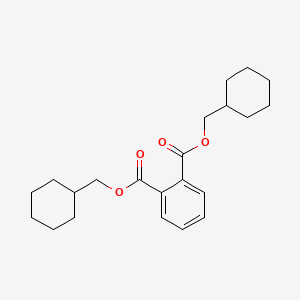
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester is an organic compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical structure of this compound consists of a benzene ring with two carboxylate groups attached at the 1 and 2 positions, each esterified with a cyclohexylmethyl group.
Méthodes De Préparation
The synthesis of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester typically involves the esterification of phthalic anhydride with cyclohexylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a non-acidic catalyst like titanium dioxide. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process. Industrial production methods may involve continuous processes with the use of large-scale reactors and efficient separation techniques to purify the final product.
Analyse Des Réactions Chimiques
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and cyclohexylmethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are phthalic acid and cyclohexylmethanol.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins. Its properties are studied to understand the effects of plasticizers on the mechanical and thermal properties of polymers.
Biology: Research on its biodegradability and environmental impact is conducted to assess its safety and sustainability.
Medicine: Studies are conducted to evaluate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester primarily involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can be compared with other phthalate esters such as:
Diisobutyl phthalate: Similar in structure but with isobutyl groups instead of cyclohexylmethyl groups. It is also used as a plasticizer but has different physical properties and applications.
Dioctyl phthalate: Contains octyl groups and is widely used in the production of flexible PVC. It has a higher molecular weight and different plasticizing efficiency.
Butyl benzyl phthalate: Contains butyl and benzyl groups, used in vinyl flooring and adhesives. It has unique properties that make it suitable for specific applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
129840-58-0 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
bis(cyclohexylmethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h7-8,13-14,17-18H,1-6,9-12,15-16H2 |
Clé InChI |
VMDTYSXUHXCGJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


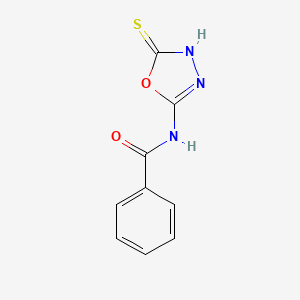
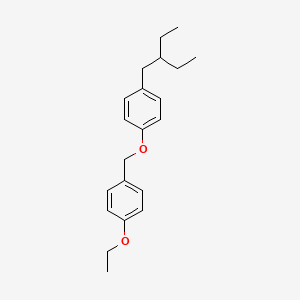
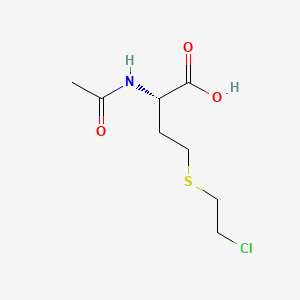
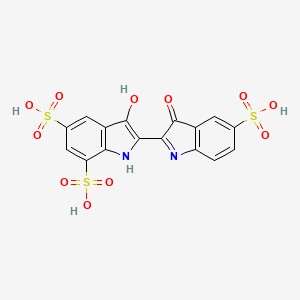
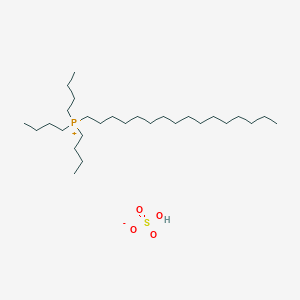
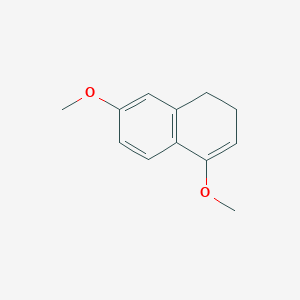
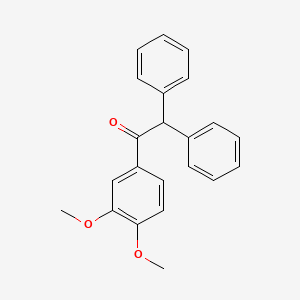

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
